2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole
Overview
Description
2-(3,4-Dimethylphenyl)-6-nitro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a nitro group at the 6th position and a 3,4-dimethylphenyl group at the 2nd position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole typically involves the condensation of 3,4-dimethylaniline with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring under acidic or basic conditions. The reaction can be summarized as follows:
Step 1: 3,4-Dimethylaniline reacts with 2-nitrobenzoyl chloride in the presence of pyridine to form an intermediate amide.
Step 2: The intermediate amide undergoes cyclization to form this compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-6-nitro-1,3-benzoxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, at positions ortho and para to the nitrogen atom.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 2-(3,4-Dimethylphenyl)-6-amino-1,3-benzoxazole.
Substitution: Various substituted benzoxazoles depending on the electrophile used.
Oxidation: this compound derivatives with oxidized methyl groups.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-6-nitro-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxazole ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-6-nitro-1,3-benzoxazole: Lacks the dimethyl groups on the phenyl ring.
2-(3,4-Dimethylphenyl)-1,3-benzoxazole: Lacks the nitro group at the 6th position.
2-(3,4-Dimethoxyphenyl)-6-nitro-1,3-benzoxazole: Contains methoxy groups instead of methyl groups on the phenyl ring.
Uniqueness
2-(3,4-Dimethylphenyl)-6-nitro-1,3-benzoxazole is unique due to the presence of both the nitro group and the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-6-nitro-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-9-3-4-11(7-10(9)2)15-16-13-6-5-12(17(18)19)8-14(13)20-15/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKQWGYHQBFQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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